

Technical Support Center: Troubleshooting Low Efficiency in D18 Solar Cells

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low power conversion efficiency (PCE) in D18-based organic solar cells.

Troubleshooting Guide

This guide is designed to walk you through common problems encountered during the fabrication and characterization of D18 solar cells.

Q1: My D18-based solar cell has very low efficiency (<5%). Where should I start troubleshooting?

A1: A very low efficiency often points to a fundamental issue in the device fabrication or material integrity. Follow this initial checklist:

- Verify Material Integrity:
 - D18 and Acceptor Quality: Ensure the D18 polymer and the acceptor material (e.g., Y6, N3) have not degraded. Store materials in a dark, inert environment (e.g., a glovebox).
 Polymer degradation can occur from exposure to UV light, chemicals, or oxygen.[1]
 - Solvent Purity: Use high-purity, anhydrous solvents for all steps. Impurities can act as traps for charge carriers.

Troubleshooting & Optimization





• Check Electrical Connections:

- Short or Open Circuit: Measure the current-voltage (I-V) curve in the dark. A high dark
 current suggests a short circuit, possibly due to pinholes in the active layer or contact
 between the electrodes. No current suggests an open circuit, which could be from a
 broken contact or a poorly deposited layer.
- Contact Integrity: Ensure the top and bottom electrodes have good contact with the active layer and the external measurement setup. Poor soldering or probe connection can lead to high series resistance.[2]
- Review Basic Fabrication Steps:
 - Layer Thicknesses: Verify the thickness of all layers (e.g., transport layers, active layer)
 are within the optimal range. Incorrect spin coating speeds or solution concentrations can
 lead to suboptimal thicknesses. For D18:Y6, an active layer thickness of around 100-120
 nm is often optimal.[3]
 - Substrate Cleaning: Inadequate cleaning of the ITO substrate is a common source of shorts and poor film formation.

Q2: The open-circuit voltage (Voc) of my D18:Y6 cell is significantly lower than expected values (typically ~0.85-0.86 V). What are the possible causes?

A2: A low Voc is primarily related to energy level misalignment, high recombination rates, or issues at the interfaces.

- Energy Level Mismatch: The Voc is determined by the energy difference between the highest occupied molecular orbital (HOMO) of the donor (D18) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (Y6). While the bulk materials have fixed energy levels, improper processing can create interface states that reduce the effective energy gap. The HOMO level of D18 is approximately -5.51 eV.[4]
- Increased Recombination:
 - Morphology Issues: A poorly optimized bulk heterojunction (BHJ) morphology with large,
 pure domains or a lack of a finely intermixed network can lead to increased bimolecular or



trap-assisted recombination.

- Interface Defects: Defects at the interfaces between the active layer and the electron/hole transport layers can act as recombination centers. Ensure the transport layers provide good coverage and are free of pinholes.
- High Dark Current: A high reverse saturation current (J0) is indicative of significant recombination pathways. This can be checked by analyzing the dark J-V curve.

Troubleshooting Steps:

- Optimize Active Layer Morphology:
 - Solvent Additives: The use of solvent additives like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) is often crucial for achieving optimal morphology in D18 blends. For D18:N3, 0.15 vol% CN has been shown to be effective.[3]
 - Thermal Annealing/Solvent Vapor Annealing (SVA): Post-deposition annealing can improve molecular packing and phase separation. Optimize the annealing temperature and time. SVA with solvents like chloroform can also refine the morphology.[4]
- Improve Interface Quality:
 - Transport Layer Selection: Ensure your electron and hole transport layers (e.g., PEDOT:PSS, ZnO) are appropriate for the D18 system and are deposited to form smooth, uniform films.
 - Interfacial Modification: Consider using interfacial layers like PDIN between the active layer and the cathode to reduce the work function and improve electron extraction.

Q3: My short-circuit current density (Jsc) is low (e.g., <25 mA/cm² for D18:Y6), even though the Voc and FF seem reasonable. What should I investigate?

A3: Low Jsc is typically caused by poor light absorption, inefficient exciton dissociation, or poor charge transport/collection.

Suboptimal Light Absorption:



- Active Layer Thickness: An active layer that is too thin will not absorb enough light.
 Conversely, a layer that is too thick can lead to recombination losses before charges are collected. For D18-based systems, a thickness of around 100-120 nm is a good starting point.[3]
- Absorption Spectrum: The blend of D18 and the acceptor should have complementary absorption spectra to cover a broad range of the solar spectrum. D18 primarily absorbs in the 400-600 nm range.[5]
- Inefficient Exciton Dissociation:
 - Morphology: A well-defined nanoscale interpenetrating network between D18 and the acceptor is essential for efficient exciton dissociation at the donor-acceptor interface.
 Large domains can prevent excitons from reaching an interface before they decay.
 - Energy Level Offsets: While a small energy offset is desirable to minimize Voc loss, a sufficient driving force is still needed for efficient charge separation.
- Poor Charge Transport and Collection:
 - Low Carrier Mobility: The charge carrier mobility of the D18 donor is relatively high (around 1.59 x 10⁻³ cm² V⁻¹ s⁻¹), which is beneficial for charge transport.[6] However, poor processing can lead to a disordered film with lower mobility.
 - Unbalanced Mobility: A significant mismatch in electron and hole mobility can lead to space-charge buildup and reduced Jsc.
 - High Series Resistance: High series resistance in the device can impede the collection of charge carriers.

Troubleshooting Steps:

- Optimize Light Harvesting:
 - Adjust Active Layer Thickness: Experiment with different spin coating speeds and solution concentrations to vary the active layer thickness and find the optimum.

Troubleshooting & Optimization





External Quantum Efficiency (EQE) Measurement: EQE (or IPCE) measurements can
reveal which spectral regions are underperforming. A low EQE across the entire spectrum
might indicate a collection problem, while a dip in a specific region could point to an
absorption issue.[4] The integrated current density from the EQE spectrum should match
the Jsc from the J-V curve.[3]

- Enhance Charge Generation and Transport:
 - Morphology Optimization: As with low Voc, use solvent additives and annealing to optimize the BHJ morphology. Atomic Force Microscopy (AFM) can be used to visualize the surface morphology.[4]
 - Fabrication Technique: Consider alternative deposition methods like sequential deposition,
 which can offer better control over the vertical morphology.[7]

Q4: My fill factor (FF) is low (<70%), which is limiting the overall efficiency. What are the common causes and solutions?

A4: A low FF is often a sign of high series resistance (Rs), low shunt resistance (Rsh), or non-ideal diode behavior due to high recombination rates.

- High Series Resistance (Rs): This is the total resistance to current flow in the device and can originate from the bulk of the layers, the contacts, or the interfaces. A high Rs will reduce the current at the maximum power point.
- Low Shunt Resistance (Rsh): This represents leakage current pathways through the device.
 A low Rsh provides an alternative path for the current, reducing the current flowing through the external circuit. This can be caused by pinholes, scratches, or other defects in the active layer.
- Charge Recombination: High rates of bimolecular or trap-assisted recombination act as a loss mechanism that reduces the FF.

Troubleshooting Steps:

Analyze the J-V Curve:



- The slope of the J-V curve near Voc is related to Rsh (a flatter slope indicates higher Rsh).
- The slope near Jsc is related to Rs (a steeper slope indicates lower Rs).
- Specialized analysis of the light and dark J-V curves can be used to extract Rs and Rsh values.

Reduce Series Resistance:

- Electrode Quality: Ensure the transparent conductive oxide (TCO) has low sheet resistance and that the metal top electrode is sufficiently thick and conductive.
- Interface Engineering: Improve the electrical contact at the interfaces between the active layer and the transport layers.

Increase Shunt Resistance:

- Improve Film Quality: Optimize spin coating parameters to create a uniform, pinhole-free active layer.
- Substrate Cleanliness: Re-evaluate your substrate cleaning procedure to eliminate any particulates or residues that could cause shunts.

· Minimize Recombination:

- Optimize Morphology: A well-ordered morphology with high carrier mobility can reduce recombination.
- Control Energetics: Ensure proper energy level alignment to facilitate efficient charge extraction and minimize recombination at the interfaces.

Frequently Asked Questions (FAQs)

Q: What are the typical performance parameters I should expect from a high-efficiency D18-based solar cell?

A: For a state-of-the-art D18-based organic solar cell, you can expect the following performance metrics, though these can vary based on the specific acceptor and fabrication



conditions.

Parameter	D18:Y6[4]	D18:N3[3]	D18-CI:N3[8]
PCE (%)	18.22 (certified 17.6)	18.56 (certified 17.9)	18.13 (certified 17.6)
Voc (V)	0.859	0.862	~0.85
Jsc (mA/cm²)	27.70	27.44	~26.7
FF (%)	76.6	78.5	~78.9

Q: What are the key experimental conditions for fabricating high-efficiency D18:Y6 solar cells?

A: The following table summarizes a typical set of experimental conditions for fabricating high-efficiency D18:Y6 devices. These should be considered as a starting point for optimization in your own lab.

Parameter	Typical Value/Condition
Device Structure	ITO / PEDOT:PSS / D18:Y6 / PDIN / Ag[3]
D:A Ratio (w/w)	1:1.5 to 1:1.6[3][5]
Solvent	Chloroform (CF) or other suitable organic solvents
Solvent Additive	0.15 vol% 1-Chloronaphthalene (CN)[3]
Active Layer Thickness	~100-120 nm[3]
Post-treatment	Solvent Vapor Annealing (SVA) with chloroform or thermal annealing

Q: What characterization techniques are essential for troubleshooting D18 solar cells?

A: A combination of electrical and morphological characterization techniques is crucial:

• Current-Voltage (J-V) Measurement: The primary method for determining PCE, Voc, Jsc, and FF. Measurements should be done under a calibrated solar simulator (e.g., AM1.5G, 100

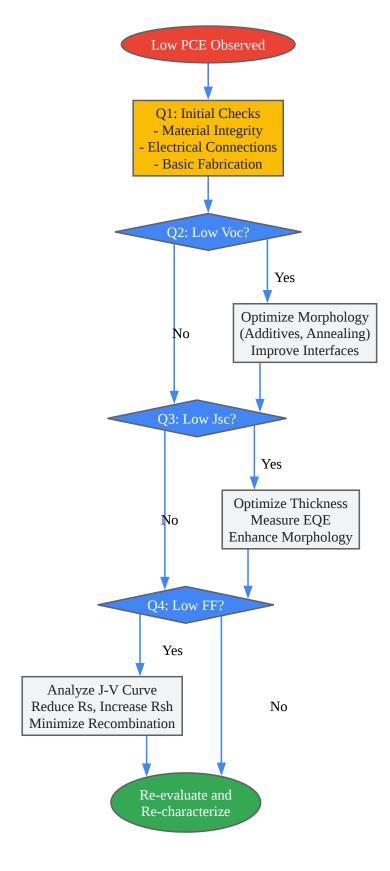


mW/cm²).

- External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength. It's vital for diagnosing issues with light absorption and charge collection.
- Atomic Force Microscopy (AFM): Provides images of the surface topography and phase separation of the active layer, giving insights into the blend morphology.[4]
- Transient Photovoltage (TPV) and Transient Photocurrent (TPC): Advanced techniques to measure charge carrier lifetime and mobility, which are important for understanding recombination and transport dynamics.
- Dark J-V Analysis: Helps to determine diode ideality factor, series resistance, and shunt resistance, providing information about recombination and leakage pathways.

Visualizations Logical Troubleshooting Workflow



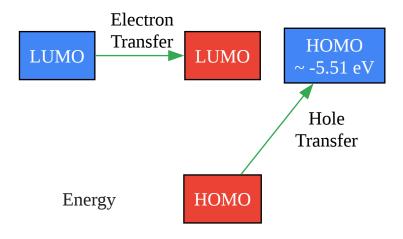


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Caption: A flowchart for systematic troubleshooting of low efficiency in D18 solar cells.



D18:Y6 Energy Level Diagram



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Caption: Energy level alignment for charge transfer in a D18:Y6 bulk heterojunction.

Experimental Workflow for D18 Solar Cell Fabrication



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Caption: A typical experimental workflow for fabricating D18-based organic solar cells.

Experimental Protocols Standard Protocol for D18:Y6 Device Fabrication

This protocol is a generalized procedure based on common practices for achieving high-efficiency D18:Y6 solar cells. Researchers should optimize these parameters for their specific setup and materials.

• ITO Substrate Cleaning:



- Sequentially sonicate patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and wettability.
- Hole Transport Layer (HTL) Deposition:
 - Spin-coat a filtered solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) onto the cleaned
 ITO substrates at ~4000 rpm for 40 seconds.
 - Anneal the substrates at 150°C for 15 minutes in air.
 - Transfer the substrates into an inert atmosphere (e.g., a nitrogen-filled glovebox).
- Active Layer Deposition:
 - Prepare a solution of D18 and Y6 (typically in a 1:1.6 weight ratio) in chloroform at a total concentration of ~15-20 mg/mL.
 - Add a solvent additive, such as 0.15% v/v 1-chloronaphthalene (CN), to the solution.
 - Stir the solution at a slightly elevated temperature (e.g., 40-50°C) for at least 2 hours to ensure complete dissolution.
 - Spin-coat the active layer solution onto the PEDOT:PSS layer to achieve a thickness of ~100-120 nm.
 - Optional: Perform solvent vapor annealing (SVA) by placing the films in a sealed container with a small amount of the processing solvent (e.g., chloroform) for a specified time (e.g., 5 minutes) to optimize the morphology.[4]
- Electron Transport/Interlayer (ETL) Deposition:
 - Prepare a solution of an interlayer material like PDIN in a suitable solvent (e.g., methanol).



- Spin-coat the ETL onto the active layer.
- Top Electrode Deposition:
 - Transfer the substrates to a thermal evaporator.
 - Deposit the top metal electrode (e.g., 100 nm of silver, Ag) through a shadow mask at a high vacuum (<10⁻⁶ Torr). The device area is defined by the overlap of the ITO and the top electrode.

Characterization Protocol

- J-V Measurement:
 - Use a solar simulator with an AM1.5G spectrum calibrated to 100 mW/cm².
 - Use a source measure unit (SMU) to sweep the voltage from reverse to forward bias and measure the current.
 - The active area of the device should be accurately measured using a calibrated microscope or profilometer.
- EQE Measurement:
 - Use a dedicated EQE setup with a light source (e.g., Xenon lamp), a monochromator, and a calibrated reference photodiode (e.g., silicon).
 - Measure the short-circuit current of the device at each wavelength and compare it to the reference diode to calculate the EQE.
 - Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the Jsc, which should be cross-validated with the J-V measurement.

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References

- 1. Repairing Polymer Degradation on Solar Cells : 8 Steps (with Pictures) Instructables [instructables.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D18, an eximious solar polymer! [jos.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [m.researching.cn]
- 8. D18, an eximious solar polymer! [jos.ac.cn]
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